molecular formula C22H23N7O B2456933 (E)-2-amino-N-pentyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 839703-84-3

(E)-2-amino-N-pentyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2456933
CAS RN: 839703-84-3
M. Wt: 401.474
InChI Key: JYDZORBNKIDBIS-VULFUBBASA-N
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Description

The compound is a derivative of pyrrolo[2,3-b]quinoxaline, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For example, the amino groups might be involved in reactions with acids or other electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of N-Substituted Carboxamides : Compounds containing structures similar to (E)-2-amino-N-pentyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide have been synthesized for their potential in forming coordinate bonds with metal ions like Mn(II) and Fe(II). Such compounds can aid in targeted delivery of nitric oxide to biological sites like tumors, released upon irradiation with long-wavelength light (Yang et al., 2017).
  • Novel Synthesis Routes : There's research on the synthesis of related pyrrolo[2,3-b]quinolines, highlighting efficient synthetic routes for nitrogen analogues of bioactive compounds (Pilkington et al., 2016).

Applications in Material Science

  • Polymerization and Material Development : Some studies involve the use of quinoxaline derivatives in the polymerization of specific compounds, like 1,1'-(methylenedi-1,4-phenylene)bismaleimide, leading to the development of novel materials with specific thermal and chemical properties (Baek et al., 2003).

Biological and Medicinal Research

  • Antimycobacterial Activity : Pyrrolo[1,2-a]quinoxaline derivatives, structurally related to the compound , have shown promising antimycobacterial activity against Mycobacterium tuberculosis, indicating potential applications in treating bacterial infections (Guillon et al., 2004).
  • Cancer Research : Quinoline carboxamides, which share a structural resemblance, have been investigated for their inhibitory effect on ataxia telangiectasia mutated (ATM) kinase, a protein involved in DNA damage response, indicating potential use in cancer therapy (Degorce et al., 2016).

Safety And Hazards

Without specific information on this compound, it’s difficult to comment on its safety and hazards. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis process, and investigating its potential uses in medicinal chemistry .

properties

IUPAC Name

2-amino-N-pentyl-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O/c1-2-3-7-13-25-22(30)18-19-21(28-17-11-5-4-10-16(17)27-19)29(20(18)23)26-14-15-9-6-8-12-24-15/h4-6,8-12,14H,2-3,7,13,23H2,1H3,(H,25,30)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDZORBNKIDBIS-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-amino-N-pentyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

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